tert-butyl N-(2-oxo-4-phenylbutyl)carbamate
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Overview
Description
tert-Butyl N-(2-oxo-4-phenylbutyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its structural features, which include a tert-butyl group, a phenyl group, and a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-oxo-4-phenylbutyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-oxo-4-phenylbutyric acid or its derivatives. One common method is the coupling of tert-butyl carbamate with ethyl 2-oxo-4-phenylbutyrate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods: the general principles of carbamate synthesis, such as the use of protecting groups and coupling reactions, are likely employed on a larger scale .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2-oxo-4-phenylbutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The carbonyl group in the 2-oxo moiety can be reduced to form alcohols.
Substitution: The carbamate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohols.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-(2-oxo-4-phenylbutyl)carbamate is used as a protecting group for amines during peptide synthesis. It helps in the selective protection and deprotection of functional groups .
Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals. Its stability and ease of removal make it valuable in the development of drug candidates .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and intermediates for various applications .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-oxo-4-phenylbutyl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate moiety can be cleaved under acidic conditions, releasing the free amine. This property is exploited in peptide synthesis and other organic transformations .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar purposes.
Ethyl 2-oxo-4-phenylbutyrate: A precursor in the synthesis of tert-butyl N-(2-oxo-4-phenylbutyl)carbamate.
tert-Butyl (4-oxo-4-phenylbutyl)carbamate: A closely related compound with similar structural features.
Uniqueness: this compound is unique due to its specific combination of functional groups, which provide a balance of stability and reactivity. This makes it particularly useful in synthetic organic chemistry and pharmaceutical research .
Properties
CAS No. |
138371-68-3 |
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Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
tert-butyl N-(2-oxo-4-phenylbutyl)carbamate |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-11-13(17)10-9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18) |
InChI Key |
KJYAOGCMPQOKLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
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